4-Tert-butyl-2-methylpiperidine hydrochloride
Description
Properties
IUPAC Name |
4-tert-butyl-2-methylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-8-7-9(5-6-11-8)10(2,3)4;/h8-9,11H,5-7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXBTDFDJTXTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Intermediate Synthesis
A foundational step involves synthesizing tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a precursor highlighted in multiple studies. This compound is prepared via:
- Boc Protection : Reaction of 2-methyl-4-piperidone with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.
- Grignard Addition : Introduction of the tert-butyl group via reaction of the 4-oxo intermediate with tert-butylmagnesium bromide, forming a tertiary alcohol.
- Dehydration and Hydrogenation : The alcohol is dehydrated to an alkene (e.g., using POCl₃) and hydrogenated to yield tert-butyl 2-methyl-4-tert-butylpiperidine-1-carboxylate.
Tosylate-Mediated Substitution
An alternative route employs a tosylate intermediate for nucleophilic substitution:
- Tosylation : Conversion of tert-butyl 2-methyl-4-hydroxypiperidine-1-carboxylate (obtained via ketone reduction) to its tosylate derivative using p-toluenesulfonyl chloride.
- tert-Butyl Introduction : Substitution of the tosylate group with a tert-butyl nucleophile (e.g., tert-butyl lithium) under SN2 conditions. However, steric hindrance at C4 often necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures.
Hydrogenation of Enantiopure Precursors
For stereoselective synthesis, resolution of racemic tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate via chiral chromatography (e.g., CHIRALPAK AD™) yields enantiopure intermediates. Subsequent hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure (50 PSI) reduces the ketone to an amine, which is deprotected and protonated to form the hydrochloride salt.
Optimization of Reaction Conditions
Hydrogenation Efficiency
Hydrogenation of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate requires precise control:
Substitution Challenges
Introducing the tert-butyl group via SN2 substitution faces limitations due to the tertiary carbon’s steric environment. Mitigation strategies include:
- Ultrasound Assistance : Enhances reaction rates by improving reagent mixing.
- Phase-Transfer Catalysts : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve nucleophile accessibility.
Characterization and Analytical Data
Key intermediates and the final product are characterized via:
- ¹H NMR : Distinct signals for tert-butyl (δ 1.2–1.5 ppm) and methyl groups (δ 1.1–1.3 ppm).
- ESI-MS : Molecular ion peaks confirm masses (e.g., m/z 214 [M+H]+ for tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate).
- Melting Points : The hydrochloride salt typically melts at 71–72°C.
Industrial-Scale Considerations
Scalability demands:
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives.
Scientific Research Applications
4-Tert-butyl-2-methylpiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl group confers steric bulk and lipophilicity, which can influence metabolic stability and binding affinity in drug-receptor interactions. Below is a comparative analysis of key structural analogs:
Table 1: Structural and Inferred Property Comparison
Biological Activity
4-Tert-butyl-2-methylpiperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry and biochemical research due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring substituted with tert-butyl and methyl groups. The presence of these bulky groups enhances the compound's lipophilicity, influencing its interactions with biological systems and potentially affecting its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Cytochrome P450 Interaction : The compound has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction suggests that it may influence the pharmacokinetics and safety profiles of co-administered drugs.
- Receptor Binding : It can bind to specific receptors, modulating their activity. The exact pathways depend on the context of use, indicating its potential versatility in therapeutic applications.
Enzyme Modulation
This compound exhibits significant enzyme modulation properties. Research indicates that it can alter metabolic pathways by interacting with various enzymes involved in drug metabolism. This property is particularly relevant in pharmacology and toxicology, where it may enhance or inhibit the effects of other therapeutic agents .
Case Studies
- Neuroprotection Studies : In vitro studies have demonstrated that derivatives of this compound exhibit neuroprotective effects against neurotoxicity induced by amyloid-beta peptides, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antiparkinsonian Activity : A study involving compounds structurally related to this compound indicated potential antiparkinsonian activity through dual inhibition of monoamine oxidase B (MAO-B) and other targets. This highlights the compound's relevance in developing therapies for Parkinson's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,6-Dimethylpiperidine | Lacks tert-butyl group | Limited enzyme modulation |
| 4-Tert-butylpiperidine | Similar structure but lacks methyl group | Moderate interaction with cytochrome P450 |
| 2-Methylpiperidine | Lacks tert-butyl group | Minimal biological activity |
This compound stands out due to its unique combination of structural features that enhance its reactivity and interactions compared to similar compounds.
Q & A
Q. What are the standard synthesis routes for 4-Tert-butyl-2-methylpiperidine hydrochloride, and how can purity be validated?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl groups are introduced using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃), followed by purification via recrystallization or column chromatography . Purity validation employs:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, with tert-butyl groups showing distinct singlet peaks at ~1.2 ppm (¹H) and 25–30 ppm (¹³C).
- FTIR : Identifies N–H stretches (~3300 cm⁻¹ for hydrochloride salts) and C–N vibrations (~1250 cm⁻¹).
- X-ray crystallography : Resolves stereochemical configurations if crystalline derivatives are obtained .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under varying solvent systems?
Yield optimization requires systematic Design of Experiments (DOE) . Factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
- Temperature : 0–25°C minimizes decomposition of sensitive intermediates.
- Catalysts : Triethylamine or DMAP improves acylation efficiency. Post-reaction, microscale parallel synthesis can screen conditions, followed by LC-MS for rapid yield quantification .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Discrepancies may arise from stereochemical variations or impurities. Solutions include:
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish diastereomers.
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts for comparison.
- Chiral HPLC : Separates enantiomers if asymmetric synthesis is involved .
Q. What methodologies are used to investigate the compound’s mechanism of action in enzyme inhibition studies?
- Molecular docking (AutoDock, Schrödinger) : Predicts binding affinities to active/allosteric sites.
- Enzyme kinetics : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition.
- Site-directed mutagenesis : Validates key residues in enzyme-compound interactions .
Q. How can stability studies be designed to assess degradation pathways of this compound under physiological conditions?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic buffers.
- Analytical tools :
- UHPLC-QTOF : Identifies degradation products via high-resolution mass data.
- DSC/TGA : Monitors thermal decomposition profiles.
Q. What computational strategies are effective in designing derivatives of this compound with enhanced bioactivity?
- QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with activity data.
- Molecular dynamics simulations : Evaluates binding stability over time (e.g., GROMACS).
- Virtual screening : Libraries (ZINC, PubChem) filtered by ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
